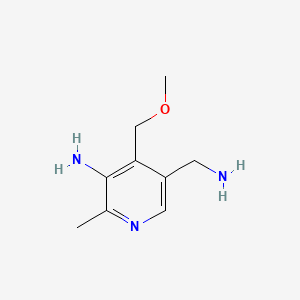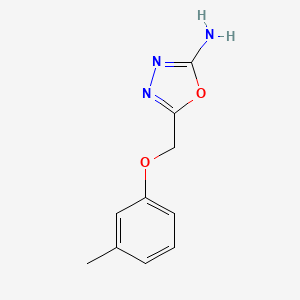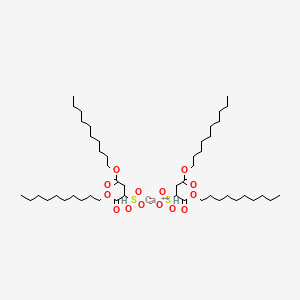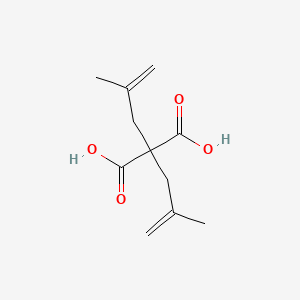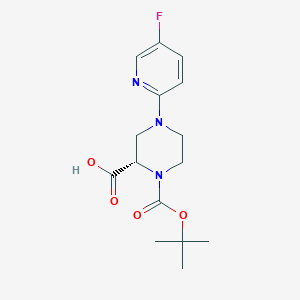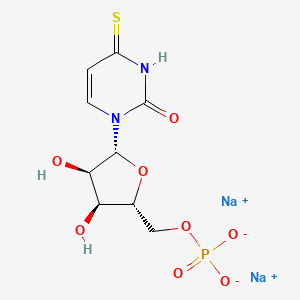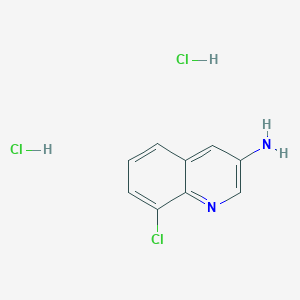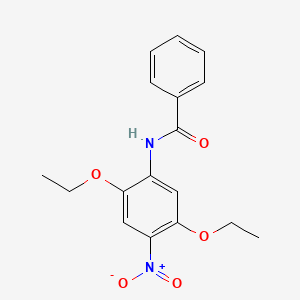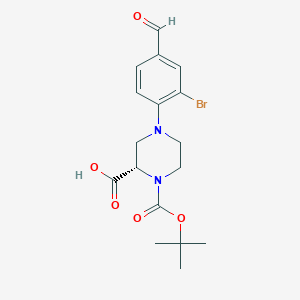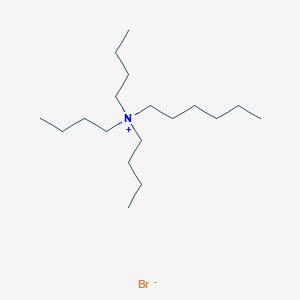![molecular formula C24H14Cu2N6O8 B13735707 dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is a coordination compound that features copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine under controlled conditions. One common method involves dissolving copper(II) chloride in a solvent such as ethanol, followed by the addition of pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands coordinated to the copper ions can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out in solvents like ethanol or water, and under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .
科学研究应用
Chemistry
In chemistry, dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and coupling reactions .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that copper complexes can exhibit significant antibacterial and antifungal activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Copper complexes are known to interact with biological molecules, and this compound may have potential as a drug candidate for treating infections or other diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis .
作用机制
The mechanism of action of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine involves the interaction of the copper centers with target molecules. The copper ions can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to antimicrobial effects or other biological activities .
相似化合物的比较
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar pyrazine-2,3-dicarboxylate ligand but with monoethanolamine as the coordinating ligand.
Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate Complexes: These complexes involve a similar pyrazine-2,3-dicarboxylate ligand but with different coordinating ligands.
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is unique due to the presence of the 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand, which imparts distinct structural and electronic properties.
属性
分子式 |
C24H14Cu2N6O8 |
|---|---|
分子量 |
641.5 g/mol |
IUPAC 名称 |
dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine |
InChI |
InChI=1S/C12H10N2.2C6H4N2O4.2Cu/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-10H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4/b2-1+;;;; |
InChI 键 |
RRMWOHQPGQRCKI-MBCFVHIPSA-J |
手性 SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
规范 SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


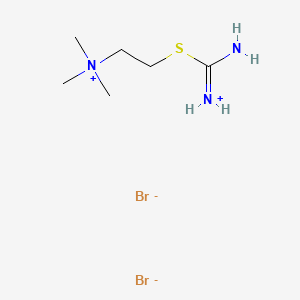
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
